molecular formula C11H14N2 B13660718 2,3,3-Trimethyl-3H-indol-4-amine

2,3,3-Trimethyl-3H-indol-4-amine

Cat. No.: B13660718
M. Wt: 174.24 g/mol
InChI Key: UNRLHUSDVLNOTN-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-3H-indol-4-amine is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-3H-indol-4-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2,3,3-Trimethyl-3H-indol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-3H-indol-4-amine involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The compound’s ability to undergo electrophilic substitution also enables it to form covalent bonds with biological macromolecules, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-3H-indol-4-amine is unique due to the presence of the amino group at the 4-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for a broader range of chemical modifications and interactions with biological targets, enhancing its versatility in various applications.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2,3,3-trimethylindol-4-amine

InChI

InChI=1S/C11H14N2/c1-7-11(2,3)10-8(12)5-4-6-9(10)13-7/h4-6H,12H2,1-3H3

InChI Key

UNRLHUSDVLNOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C1(C)C)N

Origin of Product

United States

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